molecular formula C22H25N5OS B11578595 N,N-diethyl-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N,N-diethyl-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11578595
M. Wt: 407.5 g/mol
InChI Key: UBIVUQMPLANUAK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N,N-DIETHYL-6-(4-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves several steps. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under reflux conditions in the presence of a catalytic amount of piperidine . The reaction typically takes place in ethanol and requires several hours to complete . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N,N-DIETHYL-6-(4-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide (DMSO). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-6-(4-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with target receptors, leading to inhibition of enzyme activity or modulation of receptor function . This interaction can result in the inhibition of cancer cell proliferation, reduction of inflammation, or inhibition of microbial growth .

Comparison with Similar Compounds

N,N-DIETHYL-6-(4-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific structural features and pharmacological activities. Similar compounds include:

Properties

Molecular Formula

C22H25N5OS

Molecular Weight

407.5 g/mol

IUPAC Name

N,N-diethyl-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C22H25N5OS/c1-4-26(5-2)21(28)19-18(16-13-11-15(3)12-14-16)25-27-20(23-24-22(27)29-19)17-9-7-6-8-10-17/h6-14,18-19,25H,4-5H2,1-3H3

InChI Key

UBIVUQMPLANUAK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1C(NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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